molecular formula C11H15NO2S B15324345 Ethyl 4-(thiophen-2-yl)pyrrolidine-3-carboxylate

Ethyl 4-(thiophen-2-yl)pyrrolidine-3-carboxylate

Cat. No.: B15324345
M. Wt: 225.31 g/mol
InChI Key: LFZZUKMRXCNCNJ-UHFFFAOYSA-N
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Description

Ethyl 4-(thiophen-2-yl)pyrrolidine-3-carboxylate is a heterocyclic compound featuring a pyrrolidine ring substituted at the 3-position with an ethyl carboxylate group and at the 4-position with a thiophene moiety. For instance, analogs such as ethyl 4-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylate (compound 7 in ) are synthesized via hydrogenation using Raney nickel under high-pressure conditions, with noted sensitivity to air due to oxidation at the 3-position . This suggests that this compound may share similar synthetic challenges and stability considerations.

Properties

IUPAC Name

ethyl 4-thiophen-2-ylpyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-2-14-11(13)9-7-12-6-8(9)10-4-3-5-15-10/h3-5,8-9,12H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZZUKMRXCNCNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC1C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(thiophen-2-yl)pyrrolidine-3-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable precursor such as an amino acid derivative or a diketone.

    Introduction of the Thiophene Moiety: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Esterification: The carboxylic acid group on the pyrrolidine ring can be esterified using ethanol and a suitable catalyst, such as sulfuric acid or a Lewis acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(thiophen-2-yl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Bromine, nitric acid

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones

    Reduction: Ethyl 4-(thiophen-2-yl)pyrrolidine-3-methanol

    Substitution: Halogenated or nitrated thiophene derivatives

Scientific Research Applications

Ethyl 4-(thiophen-2-yl)pyrrolidine-3-carboxylate is a heterocyclic compound featuring a pyrrolidine ring and a thiophene moiety, making it valuable in medicinal chemistry and materials science. It is a carboxylate ester and a heterocyclic organic compound because it contains both nitrogen and sulfur in its structure.

Scientific Research Applications

Medicinal Chemistry

  • Enzyme Activity and Receptor Binding this compound can modulate enzyme activity or receptor binding through non-covalent interactions, such as hydrogen bonding and π-π stacking, due to its aromatic systems.
  • Antimicrobial Properties Research suggests that this compound has potential antimicrobial properties, but more detailed studies are needed to understand the specific mechanisms at the molecular level.
  • Building Block in Synthesis this compound is used as a building block in synthesizing more complex organic compounds.
  • Antiseizure and Antinociceptive Evaluation Derivatives of pyrrolidine are evaluated for antiseizure and antinociceptive properties . The ongoing development of safer anticonvulsants and analgesics is necessary to address unmet clinical needs in treating epilepsy and pain .
  • Drug Discovery Thiophene derivatives are of interest in drug discovery .

Materials Science

  • General Applications this compound is used in various fields, including materials science.
  • Study of Molecular Structure The compound's structural integrity can be studied using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to confirm its configuration.
  • Analysis It is used in activation analysis where a high degree of quality control is desired, offering a sensitivity that exceeds conventional quantitative analysis .

Chemical Reactions

This compound can participate in chemical reactions typical of esters and heterocycles:

  • Ester hydrolysis
  • Transesterification
  • Amide formation

Mechanism of Action

The mechanism of action of ethyl 4-(thiophen-2-yl)pyrrolidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring can participate in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target proteins and influence cellular pathways.

Comparison with Similar Compounds

Key Observations :

  • Pyrrolidine derivatives (e.g., compound 7) often require controlled hydrogenation conditions to avoid side reactions, such as oxidation at the 3-position .
  • Thiophene-containing compounds (e.g., compound 14) are synthesized via heterocyclization, enabling functionalization at multiple positions for biological activity optimization .

Physicochemical Properties

Spectroscopic and physical property comparisons are critical for understanding structural influences:

Compound Name IR Data (cm⁻¹) NMR Data (δ, ppm) Melting Point (°C) Reference
4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-amine (2a) 3330 (N-H), 1297-1176 (C-O-C) 5.09 (s, NH₂), 7.90 (d, Ar-H), 3.88 (s, OCH₃) Not reported
Ethyl 4-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylate (7) Not reported Not reported Not reported
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate Not reported Not reported 227–230

Key Observations :

  • Thiophene and pyrimidine derivatives (e.g., compound 2a) exhibit distinct IR peaks for N-H and C-O-C groups, aiding in structural confirmation .
  • Methyl/ethyl esters (e.g., compound in ) show higher melting points (~227–230°C), likely due to rigid aromatic systems .

Key Observations :

  • Thiophene-pyridine hybrids (e.g., compound 14) demonstrate potent CDK2 inhibition (IC50: 0.24–0.93 µM), comparable to the reference drug roscovitine (IC50: 0.394 µM) .
  • Pyrrolidine carboxylates (e.g., compound 7) are precursors to clinically relevant molecules like ABT-627, indicating their utility in drug discovery .

Stability and Reactivity

  • Air Sensitivity : Pyrrolidine derivatives with electron-rich substituents (e.g., compound 7) are prone to oxidation at the 3-position, necessitating inert storage conditions .
  • Hydrolysis : Ethyl esters in compounds like 14 may undergo hydrolysis under basic conditions, as seen in the conversion of ester 8 to carboxylic acid 9 in .

Biological Activity

Ethyl 4-(thiophen-2-yl)pyrrolidine-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring fused with a thiophene moiety. This unique structure contributes to its diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties.

1. Antimicrobial Activity

Research indicates that compounds with thiophene rings exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various pathogens. A study highlighted that derivatives with similar thiophene structures demonstrated potent activity against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive bacteria .

Table 1: Antimicrobial Efficacy of Thiophene Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AS. aureus< 16 µg/mL
This compoundS. aureusTBD
Compound BE. coli> 64 µg/mL

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds with similar structural features have shown promising results against lung adenocarcinoma (A549) cells. For instance, certain derivatives exhibited reduced cell viability in A549 models, indicating their potential as anticancer agents .

Table 2: Anticancer Activity Against A549 Cells

CompoundViability (%) at 100 µMIC50 (µM)
This compoundTBDTBD
Cisplatin78%5.0
Compound C64%TBD

3. Anticonvulsant Activity

Recent studies have also investigated the anticonvulsant properties of thiophene derivatives. This compound's mechanism may involve modulation of neurotransmitter systems or ion channels, which are critical in seizure activity . In animal models, compounds with similar structures have shown effectiveness in reducing seizure frequency and severity.

Table 3: Anticonvulsant Efficacy in Animal Models

CompoundModel UsedED50 (mg/kg)
This compoundMES TestTBD
Valproic AcidMES Test200 mg/kg
Compound D6 Hz TestTBD

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The thiophene moiety can interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.
  • Receptor Modulation : The compound may bind to neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
  • Cell Membrane Interaction : The lipophilic nature of the compound allows it to integrate into cell membranes, affecting membrane fluidity and function.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound derivatives:

  • A study on related thiophene derivatives demonstrated significant anticancer activity against A549 cells, suggesting that modifications to the pyrrolidine structure could enhance efficacy .
  • Another research effort highlighted the importance of substituents on the thiophene ring in determining antimicrobial potency against resistant strains .

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